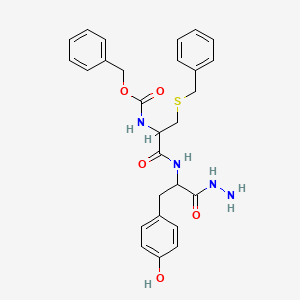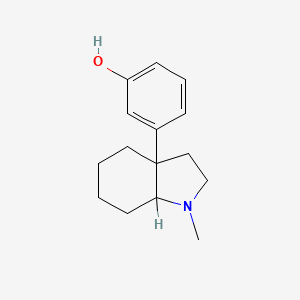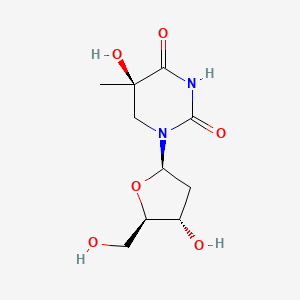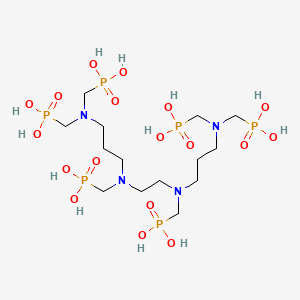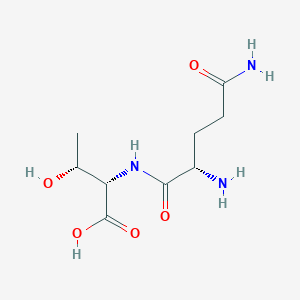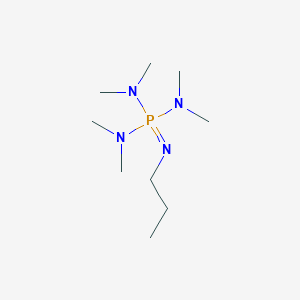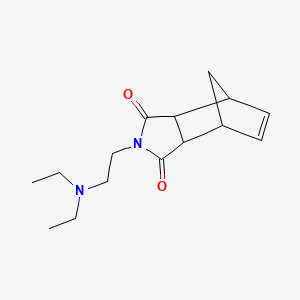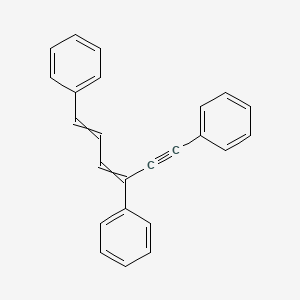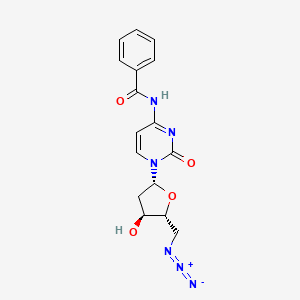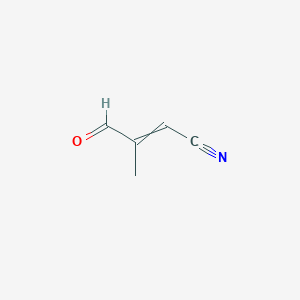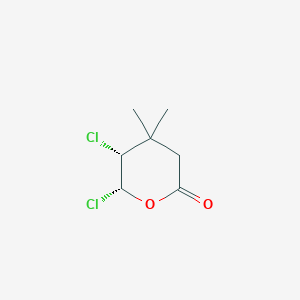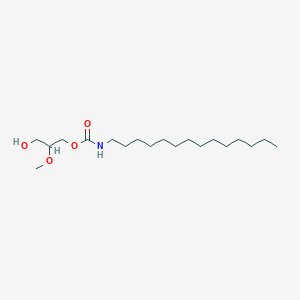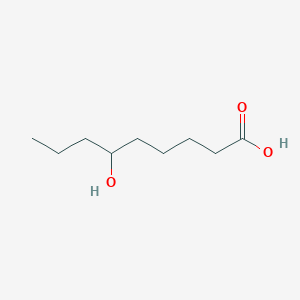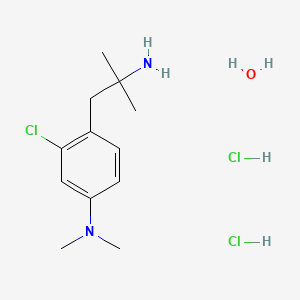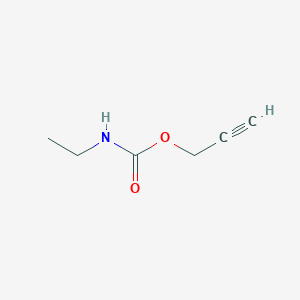
Prop-2-yn-1-yl ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-yn-1-yl ethylcarbamate is an organic compound with the molecular formula C6H9NO2 It is a derivative of carbamic acid and contains a propargyl group, which is characterized by the presence of a triple bond between two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl ethylcarbamate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with ethyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-yn-1-yl ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The propargyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Applications De Recherche Scientifique
Prop-2-yn-1-yl ethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocycles and other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a pharmacophore in drug development, particularly for its ability to interact with specific biological targets.
Industry: In industrial applications, this compound is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism by which prop-2-yn-1-yl ethylcarbamate exerts its effects involves its interaction with specific molecular targets. The propargyl group can act as a reactive site, participating in various chemical reactions that modify the compound’s activity. These interactions often involve energy transfer and electron transfer pathways, leading to the formation of reactive intermediates that can further react with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-yn-1-yl carbamate: Similar in structure but lacks the ethyl group.
N-(Prop-2-yn-1-yl)acetamide: Contains a similar propargyl group but with different functional groups attached.
Uniqueness
Prop-2-yn-1-yl ethylcarbamate is unique due to the presence of both the propargyl and ethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.
Propriétés
Numéro CAS |
77248-37-4 |
|---|---|
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
prop-2-ynyl N-ethylcarbamate |
InChI |
InChI=1S/C6H9NO2/c1-3-5-9-6(8)7-4-2/h1H,4-5H2,2H3,(H,7,8) |
Clé InChI |
ZTANAACTSXSQGJ-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


